molecular formula C17H19N B1281194 1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 68263-23-0

1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1281194
CAS RN: 68263-23-0
M. Wt: 237.34 g/mol
InChI Key: UKUJIVVXTYWNIO-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the tetrahydroisoquinoline family, which has been the subject of various studies due to its biological activity and potential therapeutic applications. The tetrahydroisoquinoline scaffold is a common structural motif in a variety of natural products and synthetic compounds with diverse pharmacological properties.

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives has been explored through various methods. For instance, the synthesis of 1-phenethyl-2,4-propano-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines involved lithium aluminum hydride reduction followed by bromination and dehydrobromination . Another approach for synthesizing 1-substituted tetrahydroisoquinolines utilized the Pictet-Spengler reaction catalyzed by BINOL-phosphoric acid, which proved to be enantioselective and efficient . Additionally, the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride was achieved through acylation, Bischler-Napieralski reaction, and reduction, followed by salt formation .

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives has been characterized using various spectroscopic techniques. For example, the structure of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride was confirmed by IR and 1H NMR spectroscopy . The conformation of the tetrahydroisoquinoline ring in various substituted derivatives has been discussed based on CD, 1H-NMR spectra, and steric energies .

Chemical Reactions Analysis

Tetrahydroisoquinolines undergo a variety of chemical reactions that modify their structure and biological activity. The Bischler-Napieralski reaction is a common method used to synthesize isoquinoline derivatives . The Pictet-Spengler reaction is another key reaction for constructing the tetrahydroisoquinoline core with high enantioselectivity . Additionally, the presence of substituents on the tetrahydroisoquinoline nucleus can significantly affect the compound's reactivity and interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives are influenced by their substituents. For instance, the introduction of a hydrophilic electron-withdrawing substituent at the 7-position of the tetrahydroisoquinoline nucleus can reduce the binding affinity toward the alpha2-adrenoceptor . The protonation behavior of aminomethyl-tetrahydroisoquinolines has been investigated, showing that these compounds are substantially monoprotonated at physiological pH . The presence of halogenated phenylethyl groups in certain derivatives has been associated with interesting analgesic and spasmolytic properties .

Scientific Research Applications

Synthesis and Modification

  • Improved Synthesis Methods : Song Hong-rui (2011) developed an improved process for synthesizing 1-Methyl-1,2,3,4-tetrahydroisoquinoline, a related compound, from phenylethylamine, achieving an 80.8% overall yield. This suggests the potential for optimizing the synthesis of 1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline as well (Song Hong-rui, 2011).

Biochemical and Pharmacological Research

  • Potential Parkinson's Disease Link : Makino, Ohta, Tachikawa, and Hirobe (1988) found that 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), chemically related to 1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline, are present in certain foods and can cross the blood-brain barrier in rats, indicating a possible connection to Parkinson's disease (Makino et al., 1988).

  • Antinociceptive Activity : Tabatabaia et al. (1999) synthesized derivatives of 1-[N-methyl-(2-phenylethyl)amino]methyl-1,2,3,4-tetrahydroisoquinoline and found that specific modifications led to compounds with significant antinociceptive properties, comparable to codeine (Tabatabaia et al., 1999).

Chemical Properties and Reactions

  • Enantioselective Syntheses : Prat et al. (2001) investigated the deracemization of compounds related to 1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline, achieving enantioselectivities up to 84% using specific methodologies. This highlights the potential for creating enantiopure forms of the compound (Prat et al., 2001).

  • Catalytic Asymmetric Synthesis : Novel strategies for the catalytic asymmetric synthesis of C1-chiral 1,2,3,4-tetrahydroisoquinolines have been summarized by Liu et al. (2015), indicating the compound's relevance in creating chiral scaffolds for natural product synthesis (Liu et al., 2015).

Therapeutic and Biological Potential

  • Anticancer Agent Synthesis : Redda, Gangapuram, and Ardley (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines, showing potent cytotoxicity against breast cancer cell lines. This indicates the potential for derivatives of 1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline in cancer therapy (Redda et al., 2010).

properties

IUPAC Name

1-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N/c1-2-6-14(7-3-1)10-11-17-16-9-5-4-8-15(16)12-13-18-17/h1-9,17-18H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUJIVVXTYWNIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70508684
Record name 1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline

CAS RN

68263-23-0
Record name 1-(2-Phenylethyl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70508684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Piwowarczyk, A Zawadzka, P Roszkowski… - Tetrahedron …, 2008 - Elsevier
A series of (2R ∗ ,3R ∗ )-1-methyl-5-oxo-2-aryltetrahydro-1H-pyrrolidine-3-carboxylic acids were prepared and their structures were proven with X-ray crystallography. Racemic acid 5 …
Number of citations: 13 www.sciencedirect.com
W Wang, X Zhao, L Tong, J Chen… - The Journal of Organic …, 2014 - ACS Publications
Direct addition of tetrahydroisoquinoline derived amides to arylalkenes has been achieved in the presence of KOt-Bu/DMF. Both intermolecular and intramolecular reactions could occur …
Number of citations: 28 pubs.acs.org

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